2-Nitro-6-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

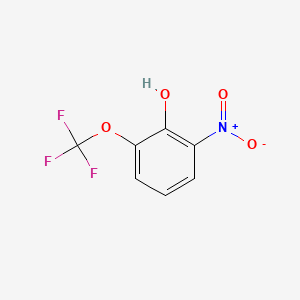

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-5-3-1-2-4(6(5)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLZLZHRZNVVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742695 | |

| Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261445-46-8 | |

| Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitro-6-(trifluoromethoxy)phenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Nitro-6-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, a molecule of interest for its potential as a versatile intermediate in medicinal chemistry and materials science. The presence of a trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the nitro and phenol moieties offer reactive handles for further functionalization. This document outlines a logical synthetic strategy centered on the electrophilic nitration of 2-(trifluoromethoxy)phenol. It delves into the mechanistic underpinnings, regiochemical considerations, a detailed experimental protocol, and methods for purification and characterization, designed to equip researchers with the necessary insights for successful synthesis.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemical research, particularly in the development of novel pharmaceuticals and agrochemicals. This compound represents a valuable building block, combining the unique electronic properties of the trifluoromethoxy (-OCF3) group with the synthetic versatility of a nitrophenol scaffold. The -OCF3 group is a well-regarded bioisostere for other functional groups and is known to modulate the physicochemical properties of a parent molecule favorably.[1][2]

The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the nitration reaction on a disubstituted benzene ring. This guide proposes a direct and logical approach: the electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol.

Retrosynthetic Analysis

The most logical disconnection for the target molecule is the carbon-nitrogen bond formed during nitration. This retrosynthetic approach identifies 2-(trifluoromethoxy)phenol as the key starting material and an electrophilic nitrating agent as the required reagent.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Electrophilic Nitration

The proposed synthesis proceeds via the nitration of 2-(trifluoromethoxy)phenol. The outcome of this reaction is governed by the powerful directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) substituents.

Mechanistic Insights and Regioselectivity

Phenols are highly activated systems for electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group.[3] The reaction proceeds through the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid, often in the presence of a stronger acid like sulfuric acid.[4]

The regiochemical outcome is determined by the directing effects of the substituents already present on the ring:

-

Hydroxyl (-OH) Group at C1: This is a strongly activating, ortho, para-directing group. It significantly increases the electron density at positions 2, 4, and 6, thereby stabilizing the carbocation intermediate (the sigma complex) formed upon electrophilic attack at these sites.

-

Trifluoromethoxy (-OCF3) Group at C2: This group exhibits a dual nature. The three fluorine atoms are highly electron-withdrawing through induction, which deactivates the ring overall compared to methoxybenzene. However, the oxygen atom's lone pairs can participate in resonance, making it an ortho, para-director.[1]

In a competition between these two groups, the powerful activating and directing effect of the hydroxyl group is overwhelmingly dominant. Therefore, the incoming nitronium ion will be directed primarily to the positions ortho and para to the -OH group, which are C6 and C4, respectively (C2 is already substituted). This leads to the formation of two principal isomers: the target molecule, This compound (more systematically named 6-nitro-2-(trifluoromethoxy)phenol), and the para-substituted byproduct, 4-Nitro-2-(trifluoromethoxy)phenol .

Caption: Proposed nitration yielding ortho and para isomers.

Controlling the reaction conditions, such as temperature and the concentration of the nitrating agent, is crucial to maximize the yield of the desired mono-nitrated products and prevent the formation of dinitrated species.[5]

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the nitration of substituted phenols.[6][7] Optimization may be required.

Safety Precaution: This reaction involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction can be exothermic. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Role |

| 2-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | 178.11 | 5.0 g (28.1 mmol) | Starting Material |

| Sulfuric Acid (conc., 98%) | H₂SO₄ | 98.08 | 20 mL | Catalyst/Dehydrator |

| Nitric Acid (fuming, ≥90%) | HNO₃ | 63.01 | 1.3 mL (29.5 mmol) | Nitrating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Drying Agent |

| Deionized Water | H₂O | 18.02 | As needed | Quenching/Washing |

| Ice | H₂O(s) | 18.02 | As needed | Temperature Control |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(trifluoromethoxy)phenol (5.0 g, 28.1 mmol).

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid (20 mL) to the flask, ensuring the temperature does not rise above 10 °C. Stir the resulting solution for 15 minutes at 0-5 °C.

-

Nitration: Add fuming nitric acid (1.3 mL, 29.5 mmol) dropwise via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition to control the exothermic reaction and minimize side-product formation.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product mixture.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with cold deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids. Finally, wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.

Purification of Isomers

The primary challenge after synthesis is the separation of the desired ortho-isomer from the para-isomer.

-

Steam Distillation: This is a classic and highly effective method for separating ortho- and para-nitrophenols.[7] The ortho-isomer, this compound, can form an intramolecular hydrogen bond between the hydroxyl proton and an oxygen of the nitro group. This reduces its boiling point and increases its volatility, allowing it to be separated by steam distillation. The para-isomer, which forms intermolecular hydrogen bonds, is significantly less volatile and will remain in the distillation flask.

-

Column Chromatography: If steam distillation is not sufficiently effective, or for smaller scale purifications, flash column chromatography on silica gel is an excellent alternative.[8] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the less polar ortho-isomer from the more polar para-isomer.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (-OH, -NO₂, C-O-C, C-F).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Workflow and Logic

The entire process, from synthesis to analysis, follows a logical progression designed to ensure product quality and verifiable results.

Caption: A logical workflow for the synthesis and purification.

Conclusion

This technical guide details a robust and plausible pathway for the synthesis of this compound via the electrophilic nitration of 2-(trifluoromethoxy)phenol. The key to a successful outcome lies in the careful control of reaction conditions to manage the reaction's exothermicity and to favor mono-nitration. Furthermore, a well-executed purification strategy, such as steam distillation, is critical for isolating the desired ortho-isomer from its para-substituted byproduct. The resulting compound serves as a valuable platform for further synthetic elaboration in the fields of drug discovery and materials science.

References

- A. Studer, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," Beilstein Journal of Organic Chemistry, 2008. [URL: https://www.beilstein-journals.org/bjoc/articles/4/13]

- National Center for Biotechnology Information, "Trifluoromethyl ethers – synthesis and properties of an unusual substituent," PubMed Central, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2377158/]

- J. Billman, et al., "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates," Google Patents, 1979. [URL: https://patents.google.

- R. G. Jones, "Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers," Google Patents, 1980. [URL: https://patents.google.

- G. K. S. Prakash, et al., "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols," RSC Publishing, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02447h]

- Sigma-Aldrich, "2-Nitro-6-(trifluoromethyl)phenol | 1548-62-5," Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/439580]

- H. J. Scholl, et al., "Process for the preparation of 2,3-difluoro-6-nitrophenol," Google Patents, 1992. [URL: https://patents.google.

- Corning, "Results: Visible effect on the reaction: Nitration of phenol in flow," Corning Technical Document. [URL: https://www.corning.

- T. Shioiri, et al., "Selective nitration of phenol derivatives," Google Patents, 1998. [URL: https://patents.google.

- M. A. Rauf, et al., "Economical Synthesis of Nitrophenols under Controlled Physical Parameters," Proceedings of the Pakistan Academy of Sciences, 2018. [URL: https://www.paspk.org/wp-content/uploads/2018/04/1.-Economical-Synthesis-of-Nitrophenols-under-Controlled-Physical-Parameters.pdf]

- ChemicalBook, "2-Fluoro-6-nitrophenol | 1526-17-6," ChemicalBook Website. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705504.htm]

- UKEssays, "Synthesis and Purification of Nitrophenols," UKEssays.com, 2017. [URL: https://www.ukessays.com/essays/chemistry/synthesis-and-purification-of-nitrophenols-chemistry-essay.php]

- ChemScene, "2-Nitro-4-(trifluoromethoxy)phenol," ChemScene Website. [URL: https://www.chemscene.com/products/2-Nitro-4-(trifluoromethoxy)phenol-CS-0083342.html]

- H. M. G. Al-Hazimi, et al., "Nitration Of Phenols Under Mild And Heterogeneous Conditions," PubMed Central, 2005. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147814/]

- Z. Zeyer, et al., "Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite," ASM Journals, 1989. [URL: https://journals.asm.org/doi/abs/10.1128/jb.171.4.1789-1794.1989]

- Sigma-Aldrich, "2-Nitro-4-(trifluoromethoxy)phenol | 129644-56-0," Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004652]

- PrepChem, "Preparation of 2-nitrophenol," PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-nitrophenol/]

- Wikipedia, "Phenol," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Phenol]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

- 5. paspk.org [paspk.org]

- 6. corning.com [corning.com]

- 7. prepchem.com [prepchem.com]

- 8. ukessays.com [ukessays.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-6-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-6-(trifluoromethoxy)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group, a trifluoromethoxy group, and a phenolic hydroxyl group on the same scaffold imparts a unique combination of electronic and steric properties. These characteristics are crucial in modulating a molecule's interaction with biological targets and influencing its pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding. The aromatic ring provides a rigid framework for the attachment of various functional groups that can fine-tune the molecule's properties.

The introduction of electron-withdrawing groups like the nitro (NO₂) group and the trifluoromethoxy (OCF₃) group can significantly alter the electronic and lipophilic character of the parent phenol molecule. The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[1] Understanding the interplay of these substituents is paramount for the rational design of novel therapeutics.

This guide will delve into the key physicochemical parameters of this compound, providing a framework for its application in research and development.

Molecular Structure and Key Physicochemical Properties

The chemical structure of this compound is presented below:

Structure:

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 2-Nitro-4-(trifluoromethoxy)phenol[2][3] | 4-Nitro-3-(trifluoromethyl)phenol | 2-Nitrophenol[4][5] |

| Molecular Formula | C₇H₄F₃NO₄ | C₇H₄F₃NO₄ | C₇H₄F₃NO₃ | C₆H₅NO₃ |

| Molecular Weight | 223.11 g/mol | 223.11 g/mol | 207.11 g/mol | 139.11 g/mol |

| Melting Point (°C) | Estimated: 40-60 | Liquid at room temperature | 76-79 | 44-45 |

| Boiling Point (°C) | Estimated: >200 | Not available | Not available | 214 |

| pKa | Estimated: 4-5 | Not available | Not available | 7.23 |

| LogP | Estimated: 2.0-2.5 | 2.199 | Not available | 1.87 |

| Appearance | Likely a pale yellow solid or liquid | Liquid | Powder | Light yellow crystalline solid |

Note: The properties for this compound are estimated based on the influence of its functional groups and comparison with structurally similar molecules. Experimental verification is crucial.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube and packed to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a steady rate (e.g., 2-3 °C per minute).

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded. This range is the melting point.

-

Determination of pKa (Acid Dissociation Constant)

Rationale: The pKa is a measure of the acidity of the phenolic proton. This is a critical parameter as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and interaction with biological targets.[6][7] The presence of two strong electron-withdrawing groups (NO₂ and OCF₃) is expected to significantly increase the acidity of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10).[8]

Methodology: Spectrophotometric Titration [9]

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Diagram 1: Experimental Workflow for Spectrophotometric pKa Determination

Caption: Shake-flask method for determining equilibrium solubility.

Step-by-Step Protocol:

-

Equilibration:

-

Add an excess of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide information about the chemical structure and functional groups present in the molecule, serving as a confirmation of its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the nitro and trifluoromethoxy groups.

-

¹³C NMR will provide information about the carbon skeleton.

-

¹⁹F NMR will show a characteristic signal for the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy: [10] * The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (typically broad), the N-O stretches of the nitro group (strong bands around 1530 and 1350 cm⁻¹), and the C-O and C-F stretches associated with the trifluoromethoxy group.

-

Mass Spectrometry (MS):

-

MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.

-

Conclusion

References

-

Wikipedia. Phenol. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 2-Fluoro-6-nitrophenol. [Link]

-

Chemical Synthesis Database. 2-methoxy-6-(trifluoromethyl)phenol. [Link]

-

Chemsrc. 2-Bromo-6-(trifluoromethyl)phenol. [Link]

-

NIST WebBook. Phenol, 2,4,6-tribromo-. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

US EPA. Phenol, 2-nitro- - Substance Details. [Link]

- Google Patents.

-

MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

ResearchGate. Absolute p K a Determinations for Substituted Phenols. [Link]

-

NIST WebBook. Phenol, 2-nitro-. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- Google Patents.

-

Acta Chimica Slovenica. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

-

ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... [Link]

-

OC-Praktikum. Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

-

PubChem. 2,4,6-Trifluorophenol. [Link]

-

MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

-

Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Phenol, 2-nitro- [webbook.nist.gov]

- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. afit.edu [afit.edu]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Nitro-6-(trifluoromethoxy)phenol

CAS Number: 1261445-46-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-6-(trifluoromethoxy)phenol, a unique phenolic compound featuring both a nitro and a trifluoromethoxy substituent. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and predictive models to offer a robust profile for research and development purposes. The guide covers physicochemical properties, a plausible synthetic route, detailed spectroscopic analysis, potential applications in drug discovery and materials science, and essential safety and handling protocols. The strategic placement of the electron-withdrawing nitro and trifluoromethoxy groups on the phenol scaffold suggests intriguing chemical and biological properties, making it a compound of significant interest for further investigation.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethoxy group at the ortho positions relative to the hydroxyl group. The presence of these two potent electron-withdrawing groups is anticipated to significantly influence the molecule's acidity, reactivity, and biological activity. The trifluoromethoxy group (-OCF₃), in particular, is of growing interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the nitro group is a well-established pharmacophore and a versatile synthetic handle.[2] This guide aims to provide a detailed technical resource for researchers exploring the potential of this molecule.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following properties are a combination of information from chemical suppliers and predictions based on its structure.

| Property | Value (Predicted/Inferred) | Source/Method |

| Molecular Formula | C₇H₄F₃NO₄ | Supplier Data |

| Molecular Weight | 223.11 g/mol | Supplier Data |

| Appearance | Likely a yellow crystalline solid | Analogy to nitrophenols |

| logP | ~2.2 | Predictive Software |

| pKa | ~5-6 | Analogy to nitrophenols |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | General chemical principles |

Synthesis of this compound

Proposed Synthetic Pathway: Nitration of 2-(Trifluoromethoxy)phenol

The most direct approach would be the nitration of 2-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is also an ortho-, para-director, although it is deactivating overall.[1] Therefore, the nitration of 2-(trifluoromethoxy)phenol is expected to yield a mixture of isomers, with the major products being this compound and 4-Nitro-2-(trifluoromethoxy)phenol.

Caption: Proposed nitration of 2-(trifluoromethoxy)phenol.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-(Trifluoromethoxy)phenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)phenol in a minimal amount of a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the cooled solution of 2-(trifluoromethoxy)phenol with vigorous stirring. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, will require purification by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet.

-

Aromatic Protons (H-3, H-4, H-5): These protons will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the nitro and trifluoromethoxy groups.

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 10.0-11.0 ppm, is expected due to intramolecular hydrogen bonding with the ortho-nitro group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show seven distinct signals.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl, nitro, and trifluoromethoxy groups will have characteristic chemical shifts.

-

Trifluoromethoxy Carbon (-OCF₃): A quartet is expected around δ 120 ppm due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present.

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ for the hydroxyl group, likely broadened due to hydrogen bonding.

-

N-O Stretch (asymmetric): A strong absorption around 1520-1560 cm⁻¹.

-

N-O Stretch (symmetric): A strong absorption around 1340-1380 cm⁻¹.

-

C-O-C Stretch (aryl ether): Absorptions in the region of 1200-1300 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1200 cm⁻¹ region.

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum in a polar solvent like methanol is expected to show absorption maxima characteristic of nitrophenols. Typically, nitrophenols exhibit two main absorption bands.[3][4]

-

π → π* transition: An absorption band around 270-290 nm.

-

n → π* transition: A longer wavelength absorption band around 340-360 nm, which is responsible for the yellow color of nitrophenols.[5]

Potential Applications

While specific applications for this compound have not been documented, its structural motifs suggest potential utility in several areas of research and development.

Medicinal Chemistry

The combination of a nitro group and a trifluoromethoxy group on a phenolic scaffold is of interest in drug design.

-

Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve pharmacokinetic properties.[6]

-

Antimicrobial and Anticancer Activity: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][7] The presence of the trifluoromethoxy group could modulate this activity and improve drug-like properties.

Caption: Potential biological roles based on functional groups.

Materials Science

Nitrophenols are used as intermediates in the synthesis of dyes and pigments. The unique electronic properties imparted by the trifluoromethoxy group could lead to novel colorants with enhanced stability or specific spectral properties.

Safety and Handling

Detailed toxicological data for this compound is not available. The following precautions are based on the known hazards of related nitrophenols and organofluorine compounds.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Analytical Methodologies

The analysis of this compound can be achieved using standard analytical techniques for organic compounds.

Chromatography

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a UV detector would be a suitable method for purity analysis and quantification.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) detector can be used. Derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and thermal stability.

Elemental Analysis

Combustion analysis can be used to determine the elemental composition (C, H, N). Specific methods for fluorine analysis, such as combustion in a quartz tube followed by titration, may also be employed.[10]

Conclusion

This compound is a fascinating molecule with the potential for diverse applications, particularly in the field of medicinal chemistry. While a lack of direct experimental data necessitates a predictive and comparative approach to its characterization, this guide provides a solid foundation for researchers. The proposed synthetic route and analytical methods, along with the predicted spectroscopic and physicochemical properties, offer a starting point for the synthesis, purification, and characterization of this compound. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Townsend, L. B. (2006). The anomeric effect. Chemical reviews, 106(4), 1315-1316.

-

Purdue University. (n.d.). Nitrophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7479, 4-Nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols. Retrieved from [Link]

- Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. (2018). Synthesis, characterization and spectroscopic studies of new Schiff bases derived from 2-aminophenol with some aldehydes and their complexes with Ni (II), Cu (II), and Zn (II) ions. Journal of Global Pharma Technology, 10(7), 235-243.

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Jaffé, H. H. (1953). Electronic spectra of aromatic compounds. Chemical Reviews, 53(2), 191-261.

-

ResearchGate. (n.d.). Physico-chemical characteristics of nitrophenols. Retrieved from [Link]

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

-

PrepChem. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

- de Souza, M. V. N. (2005). Synthesis and biological activity of nitro compounds. Mini reviews in medicinal chemistry, 5(1), 51-63.

-

Human Metabolome Database. (n.d.). Showing 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) for 4-Nitrophenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) for 2-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. Retrieved from [Link]

- Parham, H., & Zargar, B. (2012). Nitro compounds in medicinal chemistry. Medicinal chemistry research, 21(11), 3293-3311.

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL. Retrieved from [Link]

- Google Patents. (n.d.). CN104262159A - Synthesis method of o-nitrophenol compounds.

-

EPA. (n.d.). Analytical Method Summaries. Retrieved from [Link]

-

Quora. (n.d.). What is ortho-nitrophenol?. Retrieved from [Link]

- Throckmorton, P. E. (1950). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 22(12), 1520-1522.

-

EPA. (n.d.). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical and Physical Property Prediction. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). Calculating Physiochemical Properties. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Retrieved from [Link]

-

PubMed. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. technopharmchem.com [technopharmchem.com]

- 9. hoclindia.com [hoclindia.com]

- 10. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-6-(trifluoromethoxy)phenol

Introduction

2-Nitro-6-(trifluoromethoxy)phenol is a multifaceted aromatic compound featuring a phenol backbone substituted with a nitro group and a trifluoromethoxy group. The unique electronic properties imparted by these functional groups make this molecule a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the molecule's reactivity, acidity, and spectroscopic characteristics. A thorough spectral analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides a detailed exploration of the spectral signature of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is built upon fundamental spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Spectroscopic Rationale

A comprehensive spectral analysis begins with a clear understanding of the molecular architecture. The strategic placement of substituents on the phenol ring dictates the electronic environment of each atom, which in turn governs the observed spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro and trifluoromethoxy groups will deshield these protons, shifting their resonances downfield.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 |

| H-4 | 7.2 - 7.4 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 |

| OH | 10.0 - 11.0 | Broad singlet (s) | - |

Interpretation:

-

H-3 and H-5: These protons are situated ortho and para to the electron-withdrawing nitro and trifluoromethoxy groups, leading to significant deshielding.

-

H-4: This proton is meta to both substituents and is therefore expected to be the most shielded of the three aromatic protons.

-

OH Proton: The phenolic proton is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of phenols with ortho-nitro groups due to intramolecular hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 135 - 140 |

| C-3 | 120 - 125 |

| C-4 | 128 - 132 |

| C-5 | 118 - 122 |

| C-6 | 145 - 150 |

| CF₃ | 118 - 122 (quartet, ¹JCF ≈ 250-260 Hz) |

Interpretation:

-

C-1 and C-6: The carbons bearing the hydroxyl and nitro groups will be significantly deshielded.

-

C-2: The carbon attached to the trifluoromethoxy group will also be downfield.

-

CF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment. The trifluoromethoxy group will give a single resonance.

Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| -OCF₃ | -58 to -62 |

Interpretation: The chemical shift of the -OCF₃ group is characteristic for trifluoromethoxybenzenes and is influenced by the other substituents on the aromatic ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the OH, NO₂, C-O, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3400 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |

| 1520-1560 | Asymmetric NO₂ stretch |

| 1330-1370 | Symmetric NO₂ stretch |

| 1250-1300 | C-O stretch (aryl) |

| 1100-1200 | C-F stretch |

| 1600-1620, 1450-1500 | C=C aromatic ring stretches |

Interpretation:

-

O-H Stretch: A broad absorption in the 3200-3400 cm⁻¹ region is indicative of a hydrogen-bonded hydroxyl group.[2][3] The intramolecular hydrogen bond between the phenolic proton and an oxygen of the nitro group is expected to cause this broadening.[3]

-

NO₂ Stretches: The presence of strong absorption bands for the asymmetric and symmetric stretching of the nitro group is a key diagnostic feature for this compound.[4][5]

-

C-F Stretches: Strong absorptions in the 1100-1200 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethoxy group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

Predicted Fragmentation Pattern

| m/z | Proposed Fragment |

| 223 | [M]⁺˙ (Molecular Ion) |

| 206 | [M - OH]⁺ |

| 193 | [M - NO]⁺ |

| 177 | [M - NO₂]⁺ |

| 154 | [M - OCF₃]⁺ |

| 69 | [CF₃]⁺ |

Interpretation: The molecular ion peak at m/z 223 would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 177, and the loss of the trifluoromethoxy radical (·OCF₃) is also a probable fragmentation.[6][7][8] The appearance of a peak at m/z 69 would be a strong indicator of the trifluoromethyl group.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain the spectral data discussed, the following general experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Reference ¹⁹F spectra to an external standard such as CFCl₃.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

Caption: General workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed electronic and structural portrait of the molecule. The predicted spectral data, based on established principles and analogous compounds, offer a reliable guide for the identification and characterization of this compound. The interplay of the hydroxyl, nitro, and trifluoromethoxy functional groups creates a unique spectral signature that, when properly interpreted, confirms the molecular identity and purity, which is essential for its application in research and development.

References

-

Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver. ACS Publications.[4]

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate.[9]

-

P-Nitrophenol Vs Ir. Bartleby.[2]

-

Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing.[3]

-

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.[6]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.[7]

- 4-Nitrophenol(100-02-7)IR1. ChemicalBook.

-

The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996). S. T. Hamdi - SciSpace.[10]

- Supporting information for - The Royal Society of Chemistry.

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database.[11]

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. NIH.[12]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Human Metabolome Database.[13]

-

Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry - ACS Publications.[14]

-

2-Nitrophenol(88-75-5) 1H NMR spectrum. ChemicalBook.[15]

-

Electronic Supplementary Information. The Royal Society of Chemistry.[16]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database.[17]

-

19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.[1]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[8]

-

19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. ResearchGate.[18]

-

Phenol, 2-nitro-. NIST WebBook.[19]

-

Phenol, 2-nitro-. NIST WebBook - National Institute of Standards and Technology.[20]

-

2-Nitrophenol(88-75-5) 13C NMR spectrum. ChemicalBook.[21]

-

IR: nitro groups.[5]

-

2-Nitrophenol(88-75-5) MS spectrum. ChemicalBook.[22]

- 13 C-NMR - NOP - Sustainability in the organic chemistry lab course.

-

2-Nitrophenol. PubChem.[23]

-

2-Nitro-4-(trifluoromethoxy)phenol. ChemScene.[24]

-

Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate.[25]

-

2-Amino-6-chloro-4-(trifluoromethyl)phenol. Benchchem.[26]

-

Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate.[27]

-

Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate.[28]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate.[29]

-

2-Fluoro-6-nitrophenol. ChemicalBook.[30]

-

2,4,6-Trifluorophenol. PubChem.[31]

-

5-Fluoro-2-nitrophenol(446-36-6) 1H NMR spectrum. ChemicalBook.[32]

-

2-Nitrophenol(88-75-5)IR1. ChemicalBook.[33]

-

Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.[34]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi | 2 Citations [scispace.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 12. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260) [hmdb.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. Phenol, 2-nitro- [webbook.nist.gov]

- 20. Phenol, 2-nitro- [webbook.nist.gov]

- 21. 2-Nitrophenol(88-75-5) 13C NMR spectrum [chemicalbook.com]

- 22. 2-Nitrophenol(88-75-5) MS spectrum [chemicalbook.com]

- 23. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chemscene.com [chemscene.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

- 31. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR [m.chemicalbook.com]

- 33. 2-Nitrophenol(88-75-5) IR Spectrum [chemicalbook.com]

- 34. spectrabase.com [spectrabase.com]

A Theoretical and Molecular Modeling Guide to 2-Nitro-6-(trifluoromethoxy)phenol: A Prospective Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Nitro-6-(trifluoromethoxy)phenol, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, we delineate a robust computational protocol to elucidate its structural, electronic, and potential biological properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for a Deeper Molecular Understanding

This compound is an aromatic compound featuring two potent functional groups: a nitro group (NO₂) and a trifluoromethoxy group (OCF₃). The strategic placement of these substituents on a phenol backbone suggests a molecule with unique physicochemical properties, making it a compelling candidate for drug design and development. The nitro group, a strong electron-withdrawing group, and the trifluoromethoxy group, known for its ability to enhance metabolic stability and lipophilicity, create a unique electronic and steric environment.[1][2][3][4]

A thorough theoretical investigation is paramount to unlocking the therapeutic potential of this molecule. Computational chemistry and molecular modeling offer a powerful lens through which we can predict molecular behavior at an atomic level, thereby guiding synthesis, functional assays, and lead optimization. This guide will detail the theoretical approaches to characterize this compound, from its fundamental electronic structure to its interactions with a model biological target.

Quantum Chemical Investigations: Elucidating Intrinsic Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational efficiency for studying the electronic structure of molecules. For a molecule like this compound, DFT can reveal a wealth of information about its geometry, stability, and reactivity.

Computational Protocol: Geometry Optimization and Vibrational Analysis

A precise understanding of the molecule's three-dimensional structure is the foundation of any theoretical study. The following protocol outlines the steps for a robust geometry optimization and subsequent vibrational analysis.

Step-by-Step Protocol:

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.

-

Computational Method Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has been shown to provide excellent results for a wide range of organic molecules, including substituted phenols.[5][6][7][8][9]

-

Basis Set Selection: Utilize the 6-311++G(d,p) basis set. This Pople-style basis set is well-suited for capturing the electronic details of molecules containing heteroatoms and diffuse functions, which are crucial for describing anions and weak interactions.[5][6][7][8][9]

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[10][11][12][13]

Workflow for Quantum Chemical Calculations

Caption: Workflow for DFT-based analysis of this compound.

Analysis of Electronic Properties

The optimized geometry from the DFT calculations serves as the basis for a deeper dive into the electronic characteristics of this compound.

-

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability.[14][15] The energy gap between the HOMO and LUMO provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. For this compound, the electron-withdrawing nature of the nitro and trifluoromethoxy groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the charge distribution on the molecule's surface.[16][17][18] It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In our target molecule, the oxygen atoms of the nitro and hydroxyl groups are expected to be regions of high negative potential (red), while the hydrogen of the hydroxyl group and regions near the nitro group will likely exhibit positive potential (blue).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's overall stability.

| Calculated Property | Significance | Expected Outcome for this compound |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A relatively small gap, suggesting potential for high reactivity. |

| Dipole Moment | Polarity, intermolecular interactions | A significant dipole moment due to the presence of highly electronegative groups. |

| Mulliken/NPA Charges | Charge distribution on individual atoms | Negative charges on oxygen and nitrogen atoms; positive charge on the hydroxyl hydrogen. |

| MEP Map | Reactive sites for electrophilic/nucleophilic attack | Negative potential around nitro and hydroxyl oxygens; positive potential around hydroxyl hydrogen. |

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20] In the context of drug discovery, it is a powerful tool for virtual screening and for understanding the binding mode of a potential drug candidate to its protein target.

Molecular Docking Protocol

This protocol outlines a general workflow for docking this compound into the active site of a model protein target, such as a kinase or a protease.

Step-by-Step Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for the amino acid residues.

-

Repair any missing atoms or residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Box Generation:

-

Define the binding site on the protein by generating a grid box that encompasses the active site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Perform the docking using a program such as AutoDock Vina. The program will explore different conformations of the ligand within the binding site and score them based on a defined scoring function.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

-

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics Simulations: Exploring the Dynamics of the Protein-Ligand Complex

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[21][22][23][24][25] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of solvent.

Molecular Dynamics Simulation Protocol

The following protocol details the steps for performing an MD simulation of the this compound-protein complex obtained from molecular docking, using the GROMACS software package.

Step-by-Step Protocol:

-

System Preparation:

-

Combine the docked protein-ligand complex into a single file.

-

Generate the topology and parameter files for the ligand using a tool like the CGenFF server.

-

Place the complex in a simulation box of appropriate size and shape.

-

-

Solvation:

-

Fill the simulation box with a suitable water model (e.g., TIP3P).

-

-

Ionization:

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure while maintaining the temperature.

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.

-

Conclusion and Future Perspectives

The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its intrinsic properties and its potential as a therapeutic agent. The insights gained from these computational studies will be invaluable in guiding the rational design and development of novel drugs based on this promising molecular scaffold. The trifluoromethoxy group, in particular, offers significant advantages in terms of metabolic stability and lipophilicity, making it a highly attractive substituent in modern drug discovery.[1][2][3][4][26]

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

-

Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Pritam Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

El Ouafy, H., et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science, 6(4), 363-373. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Zafradin, F., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]

-

(2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Fedor, A. M., & Toda, M. J. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education, 91(12), 2176-2180. [Link]

-

Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

-

Guesmi, M., et al. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Molecules, 20(3), 4045-4060. [Link]

-

Singh, D. K., & Yadav, R. A. (2018). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. International Journal of Advanced Engineering, Management and Science, 4(3), 239-246. [Link]

-

El Ouafy, H., et al. (2020). View of Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science. [Link]

-

(n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

-

Fedor, A. M., & Toda, M. J. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. ERIC. [Link]

-

Chen, Y., et al. (2016). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE, 11(3), e0151203. [Link]

-

Bioinformatics Club. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

El Ouafy, H., et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Moroccan Journal of Chemistry, 9(2), 241-253. [Link]

-

Breza, M., et al. (2021). DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols. ResearchGate. [Link]

-

Thapa, B., & Schlegel, H. B. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5424. [Link]

-

Fedor, A. M., & Toda, M. J. (2018). Applying Intermolecular Hydrogen Bonding Interactions of Phenol Derivatives to the Harmonic Oscillator Using Infrared Spectroscopy. The Chemical Educator, 23, 133-136. [Link]

-

Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1013030. [Link]

-

Guesmi, M., et al. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. ResearchGate. [Link]

-

Bagno, A., et al. (2007). Calculated (at the GIAO DFT/B3LYP/6-311++G(2d,p) level of theory) vs. experimental values of the chemical shifts of the – OH protons of phenol ( 1 ), 4-methylcatehol ( 2 ) and genkwanin ( 3 ) in di ff erent solvents with minimization of the solvation complexes at the DFT/B3LYP/6-31+G(d) (A) and DFT/B3LYP/ 6-311++G(d,p) (B) level of theory. ResearchGate. [Link]

-

Chaudhary, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Semantic Scholar. [Link]

-

Chaudhary, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. [Link]

-

(n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Top, S., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]

-

Fotso, G. W., et al. (2018). Antioxidant Radical Scavenging Properties of Phenolic Pent-4-En-1-Yne Derivatives Isolated From Hypoxis Rooperi. A DFT Study in vacuo and in Solution. Taylor & Francis Online. [Link]

-

(n.d.). Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. [Link]

-

Chaudhary, S., et al. (2023). (PDF) Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. ResearchGate. [Link]

-

(2026, January 9). (PDF) Density Functional Theory (DFT) Based Quantitative Structure Toxicity Relationship (QSTR) Modelling of the Acute Toxicity of Phenols. ResearchGate. [Link]

-

da Silva, J. B. P., et al. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. BioOne Complete. [Link]

-

(2025, August 7). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. ResearchGate. [Link]

-

(2025, August 7). (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. [Link]

-

(n.d.). Atom numbering in o - and p -nitrophenol. ResearchGate. [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link]

-

Chen, P., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH. [Link]

-

(2025, August 6). (PDF) Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]

-

(n.d.). Nitrophenol. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. online.ucpress.edu [online.ucpress.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijaemr.com [ijaemr.com]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. bioinformaticsreview.com [bioinformaticsreview.com]

- 24. Protein-Ligand Complex [mdtutorials.com]

- 25. m.youtube.com [m.youtube.com]

- 26. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Nitro-6-(trifluoromethoxy)phenol

Foreword: The Scientific Imperative for Screening